N-(5-hydroxypyridin-3-yl)acetamide
Description
N-(5-Hydroxypyridin-3-yl)acetamide is a pyridine derivative featuring an acetamide group at position 3 and a hydroxyl group at position 5 on the pyridine ring. The hydroxyl and acetamide groups confer polarity, making these derivatives candidates for drug discovery targeting enzymes or receptors requiring polar interactions .
Properties
IUPAC Name |
N-(5-hydroxypyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-6-2-7(11)4-8-3-6/h2-4,11H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXINDBHKFKBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxypyridin-3-yl)acetamide can be achieved through various methods. One common approach involves the reaction of 5-hydroxypyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxypyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-acetylpyridine, while reduction could produce 5-aminopyridine .
Scientific Research Applications
N-(5-hydroxypyridin-3-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-hydroxypyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
- For example, C5 hydroxylation (hypothetical target compound) may enhance metabolic stability compared to C2-substituted analogs .
- Complex Scaffolds : Compounds like ’s benzotriazole derivative or ’s pyrazole-pyridine hybrid exhibit multi-target activity, likely due to extended π-systems and heterocyclic diversity .
This compound (Hypothetical Pathway)
Hydroxylation : Direct introduction of -OH at C5 via electrophilic substitution or metal-catalyzed reactions.
Acetylation : Reaction of 5-hydroxypyridin-3-amine with acetyl chloride, analogous to ’s acetylation steps .
Key Analog Syntheses:
- N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide : Likely synthesized via iodination of a precursor hydroxylpyridine followed by acetylation .
- Benzotriazole Derivative () : Utilizes reductive amination between 5-chloropyridine-3-benzaldehyde and 4-(3-pyridyl)aniline, followed by acetylation .
- Thioxothiazolidinone Derivative (): Synthesized by heating with acetic anhydride and triethyl orthoformate, forming ethoxymethylene and thioxothiazolidinone moieties .
Pharmacological and Physicochemical Properties
Biological Activity
N-(5-hydroxypyridin-3-yl)acetamide, a compound characterized by its unique hydroxyl and acetamide functional groups, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 152.15 g/mol. The presence of the hydroxyl group at the 5-position of the pyridine ring contributes to its reactivity and ability to form hydrogen bonds, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and acetamide groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. This compound may inhibit specific enzymes or receptors involved in disease processes, leading to various therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This property makes it a candidate for further development as an antimicrobial agent.
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in targeting cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human cancer cells, suggesting a potential role in cancer therapy .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Potential
In another study focusing on the anticancer potential of this compound, this compound was tested against human colorectal adenocarcinoma cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values highlighting its potency as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-Methoxypyridin-3-yl)acetamide | Methoxy group instead of hydroxyl | Moderate antimicrobial effects |
| N-(5-Aminopyridin-3-yl)acetamide | Amino group at the 5-position | Enhanced anticancer activity |
| N-(4-Hydroxypyridin-3-yl)acetamide | Hydroxyl group at the 4-position | Similar antimicrobial properties |
This compound stands out due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
